1-(2-Aminoethyl)-3-methylazetidin-3-ol
Description
1-(2-Aminoethyl)-3-methylazetidin-3-ol is a heterocyclic compound featuring an azetidine (four-membered saturated ring) core substituted with a hydroxyl group at the 3-position, a methyl group at the same position, and a 2-aminoethyl side chain. The compound’s molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-methylazetidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-6(9)4-8(5-6)3-2-7/h9H,2-5,7H2,1H3 |
InChI Key |
FDVLQYKCOYIZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylazetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with 3-methylazetidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted azetidines with different functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-3-methylazetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with Aromatic Substituents
1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)
- Structure : Contains a benzhydryl (diphenylmethyl) group at the 1-position of azetidin-3-ol.
- This contrasts with the aminoethyl side chain in the target compound, which introduces basicity and hydrogen-bonding capacity.
- Applications : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .
1-Benzylazetidin-3-ol
- Structure : Substituted with a benzyl group at the 1-position.
- Key Differences: The benzyl group introduces aromatic π-π interactions, which may enhance binding to hydrophobic pockets in biological targets. However, the absence of an aminoethyl chain limits its ability to engage in ionic interactions compared to the target compound .
Piperazine and Piperidine Analogs
1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine Derivatives
- Structure: Piperazine core with thiazole and aminoethyl substituents.
- Antagonistic activity at H3-receptors is highly dependent on substituent position (e.g., thiazol-5-yl derivatives exhibit higher potency than thiazol-4-yl analogs) . Chain elongation (e.g., methyl to propyl) modulates activity, with optimal antagonistic potency (pA₂ = 8.27) achieved in 1-[2-thiazol-5-yl-(2-methyl-2-phenylpropylaminoethyl)]-4-n-propylpiperazine .
Pyrrolidine and Azetidine Analogs with Aminoethyl Side Chains
1-(2-Aminoethyl)pyrrolidin-3-ol
- Structure: Pyrrolidine (five-membered ring) with hydroxyl and aminoethyl groups.
- Physical Properties : Boiling point = 245°C, density = 1.103 g/cm³, refractive index = 1.502 .
- Increased flexibility may alter binding kinetics in biological systems.
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol
- Structure : Azetidine core with a trifluoromethyl (-CF₃) group at the 3-position.
- Key Differences :
Structural and Functional Group Analysis
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